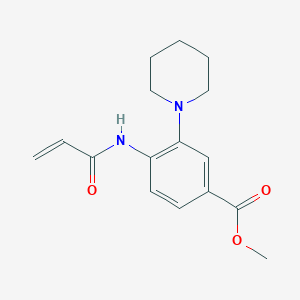

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

Description

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate is a benzoate ester derivative featuring a piperidine ring at the 3-position and an acrylamide (prop-2-enamido) group at the 4-position of the benzene core. The methyl ester group at the carboxylate position contributes to its lipophilicity and metabolic stability. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting proteins with nucleophilic residues (e.g., cysteine or lysine) .

Properties

IUPAC Name |

methyl 3-piperidin-1-yl-4-(prop-2-enoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-15(19)17-13-8-7-12(16(20)21-2)11-14(13)18-9-5-4-6-10-18/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLBUAHLMYMTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC(=O)C=C)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Benzene Derivative: Starting with a benzene derivative, such as 3-nitrobenzoic acid, which undergoes nitration.

Reduction: The nitro group is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Amidation: The amine group is then reacted with prop-2-enoyl chloride to form the prop-2-enamide group.

Piperidine Substitution: The amide is then reacted with piperidine to introduce the piperidin-1-yl group.

Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzene ring.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium hydride.

Hydrolysis: Aqueous acid or base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives.

Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate.

Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and the prop-2-enamide group are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) share a benzoate ester core but differ in substituents and linker chemistry:

- Substituents : Pyridazine (I-6230) and isoxazole (I-6373, I-6473) rings introduce aromatic heterocycles, which can enhance π-π stacking interactions with targets. However, the target compound’s piperidine and acrylamide groups offer distinct electronic and steric profiles.

- Linker Chemistry: Phenethylamino (I-6230), phenethylthio (I-6373), and phenethoxy (I-6473) linkers modulate flexibility and hydrophobicity.

Key Difference : The target compound’s acrylamide group enables irreversible target engagement, unlike the reversible interactions mediated by heterocycles in I-6230–I-6473 .

Piperidin-4-yl Diphenylmethanol Derivatives ()

Compounds 4u–4z from feature a diphenylmethanol-piperidine scaffold with variable benzyl substituents:

- Ester Position : Analogs like 4y (methyl 4-((piperidin-1-yl)methyl)benzoate) and 4z (methyl 3-((piperidin-1-yl)methyl)benzoate) highlight the importance of substitution patterns. The para-substituted 4y may exhibit better steric compatibility with targets than meta-substituted 4z , analogous to the target compound’s 3,4-disubstitution pattern .

- Biological Activity : These compounds were synthesized for antimicrobial repurposing, suggesting that the target compound’s acrylamide group could expand activity spectra via covalent mechanisms.

Key Difference: The diphenylmethanol group in compounds introduces bulkiness absent in the target compound, which may affect binding pocket accessibility.

Methyl Benzoate Derivatives with Diverse Substituents ()

lists methyl benzoates with substituents such as imidazol-1-yl (e.g., Methyl 4-(1H-imidazol-1-yl)benzoate) and trifluoromethyl (e.g., Methyl 4-(trifluoromethyl)benzoate):

- Electron-Withdrawing Groups : The trifluoromethyl group increases electronegativity and metabolic resistance, contrasting with the electron-rich piperidine and acrylamide in the target compound.

- Reactive Sites : Bromomethyl (Methyl 4-(bromomethyl)benzoate) offers a handle for further functionalization, whereas the target compound’s acrylamide is inherently reactive.

Key Difference : The target compound uniquely combines a basic piperidine nitrogen and an electrophilic acrylamide, enabling dual modes of interaction (ionic and covalent) .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : Methyl esters (target, 4y, 4z) may undergo faster hepatic hydrolysis than ethyl esters (I-6230 series), balancing bioavailability and clearance .

- Solubility vs. Permeability: Piperidine’s basicity improves water solubility, while diphenylmethanol () adds polarity but reduces cell membrane penetration .

Biological Activity

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate (CAS Number: 2396580-33-7) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on available scientific literature.

Chemical Structure and Synthesis

The compound consists of a piperidine ring, a prop-2-enamide group, and a methyl ester attached to a benzene ring. The molecular formula is , with a molecular weight of 288.34 g/mol. The synthesis involves several steps, including:

- Formation of Benzene Derivative : Starting from 3-nitrobenzoic acid.

- Reduction : Converting the nitro group to an amine.

- Amidation : Reacting the amine with prop-2-enoyl chloride.

- Piperidine Substitution : Introducing the piperidin-1-yl group.

- Esterification : Finalizing the methyl ester formation using methanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.8 µg/mL |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Apoptosis induction |

| HT-29 (colon cancer) | 12.5 | G2/M phase arrest |

The biological activity of this compound is attributed to its structural components:

- Piperidine Ring : Known to enhance lipophilicity, facilitating cell membrane penetration.

- Prop-2-enamide Group : May interact with specific biological targets, modulating enzyme activities or receptor functions.

Case Studies

A notable case study involved the evaluation of this compound's effects on resistant bacterial strains, where it was found to restore sensitivity to conventional antibiotics when used in combination therapy:

- Combination with Vancomycin : Enhanced efficacy against MRSA strains.

- Synergistic Effects : Demonstrated improved outcomes in animal models when combined with standard treatments.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, and how can reaction parameters be optimized?

- Methodology : Common approaches involve coupling piperidine derivatives with acrylamide-substituted benzoic acid precursors. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in DMF or dichloromethane. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography. Yield optimization requires controlled temperatures (0–25°C) and stoichiometric adjustments .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR to verify piperidine ring protons (δ 1.4–3.2 ppm) and acrylamide carbonyl resonance (~δ 165 ppm).

- IR : Peaks at ~1650–1700 cm confirm ester and amide carbonyl groups.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) matching the calculated mass (e.g., CHNO, theoretical 313.15 g/mol) .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity >95% is typically required for biological assays. Residual solvents (e.g., DMF) are quantified via GC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous benzoate derivatives?

- Methodology :

- Comparative SAR Studies : Systematically modify substituents (e.g., piperidine vs. piperazine rings) and evaluate activity against targets like kinases or GPCRs.

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate structural vs. experimental variables .

Q. How can computational modeling predict the compound’s binding mode to therapeutic targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with protein active sites (e.g., ATP-binding pockets).

- MD Simulations : Validate stability of ligand-receptor complexes over 100-ns trajectories.

- In Vitro Validation : Compare predicted binding affinity (K) with SPR or fluorescence polarization assays .

Q. What experimental designs mitigate challenges in studying the compound’s metabolic stability?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities.

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) to enhance stability .

Key Considerations for Researchers

- Structural Variability : Piperidine ring conformation (chair vs. boat) impacts steric accessibility for target binding. X-ray crystallography (e.g., SHELX refinement ) can resolve 3D configurations.

- Reaction Scalability : Pilot-scale synthesis (10–100 g) requires solvent recovery systems and flow chemistry setups to maintain consistency .

- Data Reproducibility : Publish full synthetic protocols, including batch-specific deviations (e.g., impurity profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.